molecular formula C9H10ClNO3 B3295739 Methyl 2-chloro-6-ethoxynicotinate CAS No. 888740-55-4

Methyl 2-chloro-6-ethoxynicotinate

Cat. No.: B3295739
CAS No.: 888740-55-4
M. Wt: 215.63 g/mol
InChI Key: KLZVXJYAXMLBIK-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-ethoxynicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The compound is characterized by its molecular formula C9H10ClNO3 and a molecular weight of 215.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-ethoxynicotinate typically involves the esterification of 2-chloro-6-ethoxynicotinic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These methods utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-ethoxynicotinate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-6-ethoxynicotinic acid and methanol.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used under mild to moderate conditions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed to facilitate the hydrolysis reaction.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.

Major Products Formed

    Nucleophilic substitution: Substituted nicotinates with various functional groups.

    Hydrolysis: 2-chloro-6-ethoxynicotinic acid and methanol.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex nicotinic acid derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-ethoxynicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Methyl 2-chloro-6-ethoxynicotinate can be compared with other nicotinic acid derivatives, such as:

    Methyl nicotinate: Known for its vasodilatory effects and used in topical formulations.

    Ethyl nicotinate: Similar to methyl nicotinate but with slightly different pharmacokinetic properties.

    2-chloronicotinic acid: A precursor in the synthesis of various nicotinic acid derivatives.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-chloro-6-ethoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-7-5-4-6(8(10)11-7)9(12)13-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZVXJYAXMLBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249511
Record name Methyl 2-chloro-6-ethoxy-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888740-55-4
Record name Methyl 2-chloro-6-ethoxy-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=888740-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-6-ethoxy-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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